Cas no 1427412-78-9 (5-chloro-4-fluoro-1,2-benzoxazole)

5-chloro-4-fluoro-1,2-benzoxazole 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisoxazole, 5-chloro-4-fluoro-

- 5-chloro-4-fluoro-1,2-benzoxazole

- EN300-1460842

- 1427412-78-9

-

- インチ: 1S/C7H3ClFNO/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H

- InChIKey: GOHVQRKZDUVKCH-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C(F)=C(Cl)C=C2)C=N1

計算された属性

- せいみつぶんしりょう: 170.9887196g/mol

- どういたいしつりょう: 170.9887196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.482±0.06 g/cm3(Predicted)

- ふってん: 258.3±20.0 °C(Predicted)

- 酸性度係数(pKa): -4.89±0.30(Predicted)

5-chloro-4-fluoro-1,2-benzoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1460842-1000mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 1000mg |

$842.0 | 2023-09-29 | ||

| Enamine | EN300-1460842-100mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 100mg |

$741.0 | 2023-09-29 | ||

| Enamine | EN300-1460842-50mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 50mg |

$707.0 | 2023-09-29 | ||

| Enamine | EN300-1460842-10000mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 10000mg |

$3622.0 | 2023-09-29 | ||

| Enamine | EN300-1460842-500mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 500mg |

$809.0 | 2023-09-29 | ||

| Enamine | EN300-1460842-1.0g |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1460842-2500mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 2500mg |

$1650.0 | 2023-09-29 | ||

| Enamine | EN300-1460842-5000mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 5000mg |

$2443.0 | 2023-09-29 | ||

| Enamine | EN300-1460842-250mg |

5-chloro-4-fluoro-1,2-benzoxazole |

1427412-78-9 | 250mg |

$774.0 | 2023-09-29 |

5-chloro-4-fluoro-1,2-benzoxazole 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

5-chloro-4-fluoro-1,2-benzoxazoleに関する追加情報

5-Chloro-4-Fluoro-1,2-Benzoxazole: A Comprehensive Overview

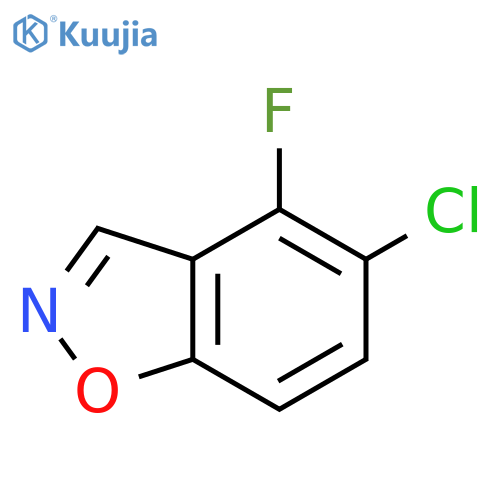

5-Chloro-4-fluoro-1,2-benzoxazole (CAS No. 1427412-78-9) is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazoles, which are widely studied for their unique electronic properties and reactivity. The structure of 5-chloro-4-fluoro-1,2-benzoxazole consists of a benzene ring fused with an oxazole ring, where the oxazole moiety contains a nitrogen atom and an oxygen atom in adjacent positions. The substituents at positions 4 and 5 of the benzene ring are chlorine and fluorine atoms, respectively, which contribute to its distinct chemical behavior.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-chloro-4-fluoro-1,2-benzoxazole through various routes. One prominent method involves the cyclization of substituted amino ketones under specific reaction conditions. For instance, researchers have employed microwave-assisted synthesis to achieve higher yields and shorter reaction times. This approach not only enhances the scalability of the process but also minimizes environmental impact by reducing energy consumption.

The electronic properties of 5-chloro-4-fluoro-1,2-benzoxazole make it an attractive candidate for applications in optoelectronics. Studies have shown that this compound exhibits strong fluorescence under UV light due to its conjugated π-system. This property has led to its exploration as a potential material for organic light-emitting diodes (OLEDs) and sensors. Recent research has focused on incorporating 5-chloro-4-fluoro-1,2-benzoxazole into polymer matrices to enhance their mechanical and optical properties, paving the way for its use in advanced materials science.

In the pharmaceutical industry, 5-chloro-4-fluoro-1,2-benzoxazole has garnered attention as a potential lead compound for drug development. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several studies. For example, researchers have investigated its interaction with metalloproteins such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammation. The fluorine substituent at position 4 plays a crucial role in modulating the compound's bioavailability and pharmacokinetic properties.

The toxicity profile of 5-chloro-4-fluoro-1,2-benzoxazole has also been a subject of recent research. In vitro studies using human cell lines have revealed that this compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This selective behavior suggests its potential as an anticancer agent with reduced side effects compared to conventional chemotherapy drugs.

Furthermore, 5-chloro-4-fluoro-1,2-benzoxazole has been utilized as a building block in medicinal chemistry for constructing more complex molecules with enhanced therapeutic potential. For instance, it has been employed as a scaffold for designing inhibitors of kinase enzymes involved in signal transduction pathways critical for cancer progression.

In conclusion, 5-chloro-4-fluoro-1,2-benzoxazole (CAS No. 1427412-78-9) is a versatile compound with promising applications across multiple fields. Its unique chemical structure and electronic properties make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly important role in advancing modern science and technology.

1427412-78-9 (5-chloro-4-fluoro-1,2-benzoxazole) 関連製品

- 2229417-72-3(5-(dimethoxymethyl)-1,2-oxazol-3-amine)

- 1361591-14-1(3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)

- 90522-66-0(2-(Dicyanomethylene)indan-1,3-dione)

- 1155083-86-5(methyl 3-(chlorosulfonyl)-5-iodobenzoate)

- 2375248-39-6(rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine)

- 1261797-92-5(Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate)

- 2229434-46-0(2,2-difluoro-2-(5-methyl-2-nitrophenyl)acetic acid)

- 2088032-78-2(Thyroxine-formic Acid-N-methylamide)

- 907985-49-3(2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol)

- 2229427-97-6(methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate)